Vitamin E nicotinate

Descripción

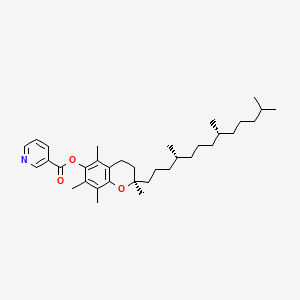

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCCTZZBYHQMQJ-AZAGJHQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046396, DTXSID401019802 |

Source

|

| Record name | DL-alpha Tocopheryl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alpha-Tocopherol nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51898-34-1, 43119-47-7, 16676-75-8 |

Source

|

| Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51898-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherol nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43119-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherol nicotinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043119477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol nicotinate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051898341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheryl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-alpha Tocopheryl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alpha-Tocopherol nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCOPHERYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI1J5UCY5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL NICOTINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCP2FMP7I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and characterization of tocopheryl nicotinate"

An In-depth Technical Guide to the Synthesis and Characterization of Tocopheryl Nicotinate

Introduction

Tocopheryl nicotinate, also known as vitamin E nicotinate, is a synthetic ester formed from α-tocopherol (vitamin E) and nicotinic acid (niacin, vitamin B3). This compound uniquely combines the potent antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of nicotinic acid.[1] The ester linkage at the phenolic hydroxyl group of the tocopherol chromanol ring enhances the stability of the vitamin E moiety.[1] Tocopheryl nicotinate is utilized in pharmaceutical and cosmetic applications, primarily for improving microcirculation and treating conditions like hyperlipidemia and arteriosclerosis.[2] This technical guide provides a comprehensive overview of the primary synthesis routes and analytical characterization methods for tocopheryl nicotinate, intended for researchers, scientists, and professionals in drug development.

Synthesis of Tocopheryl Nicotinate

The synthesis of tocopheryl nicotinate involves the esterification of the hydroxyl group on the chromanol ring of tocopherol with nicotinic acid or a reactive derivative thereof. Several chemical methods have been established, each with distinct advantages regarding reaction conditions, yield, and scalability.

Experimental Protocols for Synthesis

Method 1: Acylation using Nicotinoyl Chloride Hydrochloride

This classic method involves the reaction of α-tocopherol with nicotinoyl chloride hydrochloride in the presence of a base to neutralize the HCl generated.

-

Reactants: D,α-tocopherol, nicotinic acid chloride hydrochloride.

-

Solvent/Catalyst: A 1:1 mixture of toluene and pyridine. Pyridine acts as both a solvent and an acid scavenger.

-

Procedure:

-

A solution of 34.6 g of D,α-tocopherol in 100 mL of toluene is prepared.

-

A second solution is made by dissolving 13.6 g of nicotinic acid chloride hydrochloride in 100 mL of a 1:1 pyridine/toluene mixture.[3]

-

The tocopherol solution is added to the nicotinoyl chloride solution.

-

The reaction mixture is allowed to stand at room temperature overnight.[3]

-

-

Purification:

-

The mixture is diluted with 100 mL of toluene.

-

The resulting solution is washed with a 5% sodium bicarbonate aqueous solution and then with water.[3]

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[3]

-

The crude residue is purified by column chromatography on neutral alumina, eluting with an ethyl acetate-hexane mixture.[3]

-

The final product can be recrystallized from an acetone-hexane mixture.[3]

-

Method 2: Esterification using Triphosgene

This approach activates nicotinic acid with triphosgene to form an intermediate that readily reacts with tocopherol.

-

Reactants: Nicotinic acid, triphosgene, tocopherol, triethylamine.

-

Solvent: An organic solvent such as dichloromethane.

-

Procedure:

-

Nicotinic acid is added to the organic solvent in a reaction vessel.

-

Triphosgene and tocopherol are subsequently added.

-

Triethylamine is added dropwise while maintaining the reaction temperature between -5 °C and 20 °C.[2]

-

After the addition is complete, the reaction is allowed to continue for 4 to 6 hours at the same temperature.[2]

-

-

Purification:

Method 3: One-Step Oxidative Esterification

This modern approach synthesizes the ester directly from an aldehyde and an alcohol in a single step.

-

Reactants: 3-Pyridinecarboxaldehyde, tocopherol.

-

Catalyst System: An azole quaternary ammonium salt (e.g., 1-hexyl-3-methylimidazolium bromide) and a base (e.g., potassium tert-butoxide or cesium carbonate).

-

Oxidant: Sodium persulfate or tert-butyl hydroperoxide.

-

Solvent: Dichloromethane or chloroform.

-

Procedure:

-

Purification:

-

The reaction mixture is extracted three times with water and ethyl acetate.[4]

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation.

-

The final product is purified by silica gel chromatography using an ethyl acetate/petroleum ether (1:5) mobile phase.[4]

-

Summary of Synthesis Data

| Method | Key Reactants | Catalyst/Reagent | Solvent | Typical Yield | Reference |

| Acylation | α-Tocopherol, Nicotinoyl Chloride HCl | Pyridine | Toluene | Not specified | [3] |

| Triphosgene Activation | α-Tocopherol, Nicotinic Acid | Triphosgene, Triethylamine | Dichloromethane | Not specified | [2] |

| Oxidative Esterification | α-Tocopherol, 3-Pyridinecarboxaldehyde | Azole Quaternary Salt, Base, Oxidant | Dichloromethane | 83% | [4] |

Synthesis Workflow Diagram

Characterization of Tocopheryl Nicotinate

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized tocopheryl nicotinate. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of tocopheryl nicotinate and for its quantification in various matrices.[5][6]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: An HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., Nova-Pak C18, 4 µm, 300 x 3.9 mm).[7]

-

Mobile Phase: An isocratic mixture of acetonitrile and propan-2-ol (e.g., 83:17 v/v).[7]

-

Flow Rate: 1.5 mL/min.[7]

-

Detection:

-

Sample Preparation: The sample is dissolved in a suitable organic solvent like methanol or propan-2-ol before injection.

Summary of HPLC Parameters

| Parameter | Normal Phase (NP-HPLC) | Reversed Phase (RP-HPLC) | Reference |

| Stationary Phase | Silica Gel | C18 or C30 | [5][9] |

| Mobile Phase | Isooctane-diisopropylether-1,4-dioxane | Acetonitrile/Methanol/Propan-2-ol mixtures | [5][7] |

| Detection | UV (295 nm), Fluorescence (Ex: 295 nm, Em: 330 nm) | UV (295 nm), Fluorescence (Ex: 295 nm, Em: 330 nm) | [5][8] |

Spectroscopic Analysis

1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of tocopheryl nicotinate. It is often coupled with a chromatographic system (LC-MS) for definitive identification.

-

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.[5][10]

-

Expected Mass: The monoisotopic mass is 535.40254455 Da.[11]

-

Observed Ion: In positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem MS (MS/MS) experiments on samples have confirmed the peak corresponding to α-tocopheryl nicotinate at an m/z of 536.410.[6]

-

Fragmentation: While specific fragmentation data for tocopheryl nicotinate is not widely published, fragmentation is expected to involve cleavage of the ester bond and fragmentation of the tocopherol side chain. The nicotinate moiety can produce characteristic fragments.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals include aromatic protons from the nicotinic acid ring, methyl and methylene protons on the chromanol ring, and the long aliphatic side chain of the tocopherol moiety.

-

¹³C NMR: A study using dynamic NMR (DNMR) on α-tocopherol nicotinate has been reported, providing data on the conformational dynamics of the chromanol ring.[13] This study determined the coalescence temperature and the Gibbs free energy of activation for the interconversion of the geminal methyl groups at the C2 position.

Summary of Spectroscopic Data

| Technique | Parameter | Observed Value / Information | Reference |

| Mass Spec. | Monoisotopic Mass | 535.40254455 Da | [11] |

| Observed m/z [M+H]⁺ | 536.410 | [6] | |

| ¹³C DNMR | Coalescence Temp. (Tc) | 304 K | [13] |

| Gibbs Free Energy (ΔG‡) | 62.6 kJ mol⁻¹ | [13] | |

| IR Spec. | Technique | ATR-IR spectra are used for identification. | [11] |

| Raman Spec. | Technique | FT-Raman spectra are used for characterization. | [11] |

Analytical Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. CN102816153B - Method for synthesizing vitamin E (VE) nicotinate - Google Patents [patents.google.com]

- 3. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]

- 4. CN113563317A - Synthesis method of tocopherol nicotinate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 8. aocs.org [aocs.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tocopheryl Nicotinate | C35H53NO3 | CID 27990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Vitamin E Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E nicotinate, also known as tocopheryl nicotinate, is an ester of tocopherol (Vitamin E) and nicotinic acid (Vitamin B3 or niacin).[1][2][3] This molecule combines the antioxidant properties of Vitamin E with the vasodilatory effects of nicotinic acid.[3] It is utilized in the pharmaceutical and cosmetic industries for its potential to improve microcirculation and for its antioxidant capabilities.[3][4] Understanding the physicochemical properties of this compound is crucial for formulation development, stability assessment, and ensuring its efficacy and safety in various applications. This technical guide provides a comprehensive overview of its core physicochemical characteristics, supported by experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a synthetic derivative of Vitamin E.[5] It is a yellow to yellowish-orange liquid or solid with a slight characteristic odor.[5] At room temperature, it may present as a wax-like solid.[5]

Chemical Structure

The chemical structure of this compound consists of the chromane ring of tocopherol linked to nicotinic acid via an ester bond at the 6-position of the chromane head.[5]

Caption: Chemical Structure of this compound

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₅₃NO₃ | [4] |

| Molecular Weight | 535.8 g/mol | [4] |

| Appearance | Yellow to yellowish-orange liquid or solid | [5] |

| Odor | Slight, characteristic | [5] |

| Melting Point | 36 - 40 °C | [5] |

| Solubility | ||

| Water | Practically insoluble | [6] |

| Ethanol (99.5%) | Freely soluble | [6] |

| Chloroform | Miscible | [7] |

| Ether | Miscible | [7] |

| Acetone | Miscible | [7] |

| Vegetable Oils | Miscible | [7] |

| DMSO | Soluble | [] |

| pKa | Not available | |

| Log P | Not available |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are provided below. These are generalized procedures based on standard pharmacopeial methods and techniques described in the literature for similar compounds.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range using a capillary melting point apparatus.[9][10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the this compound sample is a solid, finely powder a small amount using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the sample is packed into the tube to a height of approximately 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Initial Rapid Heating: Heat the sample rapidly to determine an approximate melting range.

-

Accurate Melting Point Determination: Allow the apparatus to cool. Introduce a new capillary with the sample and heat at a slower rate (approximately 1-2 °C per minute) when the temperature is within 15-20 °C of the approximate melting point.[6]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Determination of Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, isopropanol, propylene glycol, cosmetic oils)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking water bath or orbital shaker

-

Centrifuge

-

HPLC system with a validated analytical method for this compound

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking water bath or orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.

Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of this compound. The following is a generalized HPLC method that can be optimized for this purpose.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase | Methanol and water (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 264 nm[6] |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., ethanol) and further dilute to create a series of calibration standards.

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Stability Testing Protocol (ICH Guidelines)

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).[9][13]

3.4.1 Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[13][14][15]

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.[14]

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a specified period.[14]

-

Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[14]

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a specified duration.

-

Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A dark control sample should be stored under the same conditions but protected from light.[10]

3.4.2 Long-Term and Accelerated Stability Studies

These studies are designed to establish the re-test period or shelf life and recommended storage conditions.

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies) for appearance, assay of this compound, and degradation products using a validated stability-indicating HPLC method.

Visualization of Experimental Workflows

Workflow for Physicochemical Characterization

Caption: General workflow for physicochemical characterization.

Hydrolysis Pathway of this compound

This compound, being an ester, is susceptible to hydrolysis, which breaks the ester bond to yield tocopherol (Vitamin E) and nicotinic acid.[16] This reaction is a key consideration in its stability and metabolism.

Caption: Hydrolysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The presented data, compiled in structured tables, and the detailed experimental protocols offer a valuable resource for researchers and professionals in drug development and cosmetic science. The visualizations of the chemical structure and experimental workflows further aid in the understanding of this molecule. A thorough understanding and application of this information are critical for the successful formulation, stabilization, and analytical characterization of products containing this compound. Further research to obtain more quantitative data on solubility and to perform specific stability studies will enhance the comprehensive understanding of this compound.

References

- 1. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Tocopheryl Nicotinate | C35H53NO3 | CID 27990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Tocopheryl Succinate-Induced Structural Changes in DPPC Liposomes: DSC and ANS Fluorescence Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Occurrence and Potential Biological Significance of α-Tocopheryl Nicotinate in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Tocopheryl nicotinate, an ester of α-tocopherol (vitamin E) and nicotinic acid (niacin or vitamin B3), has traditionally been recognized as a synthetic compound used in pharmaceutical and cosmetic formulations. However, recent metabolomic studies have unveiled its endogenous presence in mammalian tissues, sparking interest in its physiological relevance and potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous occurrence of α-tocopheryl nicotinate, its proposed synthesis and metabolism, and its emerging role in cell signaling. The information is presented to support further research and development in this intriguing area.

Quantitative Data on Endogenous α-Tocopheryl Nicotinate

The quantification of endogenous α-tocopheryl nicotinate is a nascent field of study. To date, the most definitive evidence comes from metabolomic analysis of rat heart tissue. The available data highlights a significant alteration in its concentration in a disease model, suggesting a potential role in pathophysiology.

| Tissue | Species | Condition | Method | Key Finding | Reference |

| Heart (Right Ventricle) | Rat (Sprague-Dawley) | Healthy Control | UPLC-Q-TOF-MS | Detected | [1][2] |

| Heart (Right Ventricle) | Rat (Sprague-Dawley) | Heart Failure | UPLC-Q-TOF-MS | 30-fold decrease compared to healthy controls | [3] |

| Red Blood Cells | Rat | Not Specified | Not Specified | Detected | [2] |

Note: Absolute concentrations of α-tocopheryl nicotinate in various tissues are not yet widely reported in the literature. The primary finding is the dramatic relative decrease in heart tissue during heart failure. Further quantitative studies across a broader range of tissues and species are required to establish a comprehensive understanding of its distribution.

Experimental Protocols

The detection and quantification of the lipophilic molecule α-tocopheryl nicotinate in complex biological matrices necessitates sensitive and specific analytical techniques. Based on the successful application in published studies, the following protocol outlines a robust methodology using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Protocol: Extraction and Quantification of α-Tocopheryl Nicotinate from Myocardial Tissue

1. Objective: To extract and quantify the endogenous levels of α-tocopheryl nicotinate from rat myocardial tissue.

2. Materials and Reagents:

-

Myocardial tissue samples (snap-frozen in liquid nitrogen and stored at -80°C)

-

α-Tocopheryl nicotinate standard (Sigma-Aldrich or equivalent)

-

Internal Standard (e.g., d6-α-tocopheryl acetate or a structural analogue not present in the tissue)

-

Methanol, Acetonitrile, Isopropanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Homogenizer (e.g., bead beater or Potter-Elvehjem)

-

Centrifuge (capable of 4°C and >15,000 x g)

-

UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer

3. Sample Preparation and Extraction:

-

Weigh approximately 50 mg of frozen myocardial tissue.

-

Add 500 µL of ice-cold methanol and the internal standard to the tissue.

-

Homogenize the tissue thoroughly until a uniform suspension is achieved.

-

Add 1 mL of a 2:1 mixture of acetonitrile and isopropanol.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate on ice for 10 minutes to allow for protein precipitation.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the lipid extract.

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer the clear supernatant to an LC-MS vial for analysis.

4. UPLC-MS/MS Analysis:

-

Column: A reverse-phase column suitable for lipidomics (e.g., C18 or C8, sub-2 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate α-tocopheryl nicotinate from other lipid species.

-

Flow Rate: As recommended for the column dimensions.

-

Injection Volume: 2-5 µL.

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: For a Q-TOF instrument, monitor for the accurate mass of the protonated molecule [M+H]⁺ of α-tocopheryl nicotinate. For a QqQ instrument, use Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity, monitoring a specific precursor-to-product ion transition.

5. Quantification:

-

Generate a standard curve using the α-tocopheryl nicotinate standard.

-

Calculate the concentration of α-tocopheryl nicotinate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Logical Relationships

While the direct molecular targets of α-tocopheryl nicotinate are still under investigation, preliminary evidence suggests it can function as a signaling molecule, distinct from its constituent parts.

Hypothetical Endogenous Synthesis and Metabolism of α-Tocopheryl Nicotinate

The endogenous formation of α-tocopheryl nicotinate is proposed to occur via the esterification of dietary α-tocopherol and nicotinic acid. The specific enzyme responsible for this reaction in mammalian tissues has not yet been identified. Upon oral administration, α-tocopheryl nicotinate is partially hydrolyzed in the gastrointestinal tract, but a significant portion can be absorbed intact. Its metabolic fate differs from that of free nicotinic acid.

Caption: Proposed endogenous synthesis and metabolic pathways of α-tocopheryl nicotinate.

Proposed Cell Signaling Effects of α-Tocopheryl Nicotinate

Recent in vitro studies suggest that intact α-tocopheryl nicotinate can elicit specific cellular responses, distinguishing its action from a simple combination of α-tocopherol and nicotinic acid.[4] These effects include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the upregulation of primary fatty acid amides, such as anandamide.[4]

Caption: Proposed cell signaling cascade initiated by α-tocopheryl nicotinate.

Conclusion and Future Directions

The discovery of endogenous α-tocopheryl nicotinate challenges the long-held view of this molecule as solely a synthetic compound. The marked decrease of its levels in a rat model of heart failure suggests a protective or regulatory role in cardiac physiology.[1][2] The preliminary evidence indicating that the intact molecule can activate specific signaling pathways opens up new avenues for research into its biological functions, independent of its well-characterized vitamin E and niacin components.[4]

Future research should focus on:

-

Wider Quantitative Analysis: Establishing the concentration of α-tocopheryl nicotinate in a variety of tissues and biological fluids in both healthy and diseased states.

-

Elucidation of Biosynthesis: Identifying the enzyme or enzymes responsible for the endogenous esterification of α-tocopherol and nicotinic acid.

-

Mechanism of Action: Characterizing the molecular targets and signaling pathways directly modulated by α-tocopheryl nicotinate.

-

Therapeutic Potential: Investigating whether supplementation with α-tocopheryl nicotinate can restore physiological levels and confer therapeutic benefits in conditions such as heart failure.

This technical guide provides a foundational understanding of the endogenous occurrence and potential significance of α-tocopheryl nicotinate. It is intended to serve as a resource for the scientific community to stimulate further investigation into this promising area of research.

References

"molecular structure and stability of tocopheryl nicotinate"

An In-depth Technical Guide to the Molecular Structure and Stability of Tocopheryl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocopheryl nicotinate (TN) is a synthetic compound formed by the esterification of α-tocopherol (Vitamin E) and nicotinic acid (Niacin, Vitamin B3).[1] This molecule uniquely combines the potent antioxidant properties of tocopherol with the vasodilatory and lipid-regulating effects of nicotinic acid, offering enhanced stability and a synergistic pharmacological profile compared to the concurrent administration of its individual components.[2][3] This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and stability of tocopheryl nicotinate. It includes detailed experimental protocols for its synthesis and analysis, summarizes quantitative data, and visualizes key processes and pathways to support research and development efforts in the pharmaceutical and cosmetic industries.

Molecular Structure and Physicochemical Properties

Tocopheryl nicotinate is structurally composed of the chromanol ring and phytyl tail of α-tocopherol linked to the pyridine ring of nicotinic acid via an ester bond.[1][4] This esterification of the reactive hydroxyl group on the tocopherol chromanol ring significantly enhances the molecule's stability against oxidation compared to free tocopherol.[5][6]

The molecule's lipophilic nature, derived from the long phytyl tail of the tocopherol moiety, governs its solubility. It is practically insoluble in water but miscible with organic solvents such as chloroform, ethanol, acetone, and vegetable oils.[7][8]

Caption: Logical relationship of Tocopheryl Nicotinate's core components.

Quantitative Physicochemical Data

The key physicochemical properties of tocopheryl nicotinate are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₅₃NO₃ | [9][10][11] |

| Molecular Weight | 535.8 g/mol | [9][10][11] |

| Appearance | Yellow to yellowish-orange liquid or solid | [8] |

| Melting Point | 36-40 °C | [8] |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol, chloroform, acetone, ether, vegetable oils. | [7][] |

| IUPAC Name | [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | [9] |

Stability Profile

Esterified forms of α-tocopherol, including tocopheryl nicotinate, are developed for supplementation and cosmetic use because they are more resistant to oxidation and have a longer shelf life than the natural, unesterified form.[5][13] However, the stability of tocopheryl nicotinate is influenced by environmental factors such as heat, light, and pH.

Thermal Stability

Tocopherols are generally heat-sensitive, with degradation being a function of temperature and time.[14] The ester form, however, is more stable.[14] While specific thermogravimetric data for tocopheryl nicotinate is not widely published, studies on the similar ester, tocopheryl acetate, show it remains stable up to approximately 250°C.[15] It can be inferred that tocopheryl nicotinate possesses significantly greater thermal stability than α-tocopherol, which shows degradation at lower temperatures.[14]

Photostability

Exposure to ultraviolet (UV) radiation can degrade α-tocopherol into tocopheroxyl radicals.[16] However, studies investigating the photostability of various α-tocopherol ester derivatives have shown that tocopheryl nicotinate is uniquely resistant to UVB radiation.[16][17] While other esters like tocopheryl succinate and malonate undergo photodegradation upon UVB irradiation, tocopheryl nicotinate does not undergo significant depletion, demonstrating its superior photostability.[16][17]

Chemical Stability and Hydrolysis

Tocopheryl nicotinate is unstable under alkaline conditions.[7] In biological systems, its therapeutic action relies on its hydrolysis back into free α-tocopherol and nicotinic acid.[4][18] This de-esterification is primarily carried out by carboxyl ester hydrolase (CEH) in the small intestine.[19] The rate of hydrolysis for tocopheryl nicotinate is slower compared to other esters like tocopheryl acetate.[5][18] This slower hydrolysis and greater absorption in its esterified form may contribute to its distinct in vivo effects.[6][18]

| Stability Parameter | Observation | Source(s) |

| General Stability | More stable against oxidation than free α-tocopherol. | [5][6][13] |

| Thermal Stability | Considered more heat stable than α-tocopherol. Esterified tocopherols can be stable up to ~250°C. | [14][15] |

| Photostability (UVB) | Highly resistant to depletion and degradation under UVB radiation. | [16][17] |

| Chemical Stability | Unstable in alkaline conditions. Undergoes enzymatic hydrolysis in vivo. | [7][18] |

| Hydrolysis Rate | Slower hydrolysis in the gastrointestinal tract compared to tocopheryl acetate. | [5][18] |

Experimental Protocols

Synthesis of Tocopheryl Nicotinate

Several methods exist for the synthesis of tocopheryl nicotinate. A common laboratory-scale procedure involves the reaction of D,α-tocopherol with nicotinic acid chloride hydrochloride.

Caption: General experimental workflow for the synthesis of Tocopheryl Nicotinate.

Detailed Protocol:

-

Preparation of Reactants: Prepare a solution of D,α-tocopherol (e.g., 34.6 g) in an appropriate solvent like toluene (100 mL). Separately, prepare a solution of nicotinic acid chloride hydrochloride (e.g., 13.6 g) in a 1:1 mixture of pyridine and toluene (100 mL).[20]

-

Reaction: Add the tocopherol solution to the nicotinic acid chloride hydrochloride solution.[20]

-

Incubation: Allow the reaction mixture to stand overnight at room temperature to ensure the reaction proceeds to completion.[20]

-

Work-up: Dilute the mixture with additional toluene (100 mL).[20]

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with a dilute 5% sodium bicarbonate solution and then with water to remove unreacted acid and other aqueous-soluble impurities.[20]

-

Drying: Dry the resulting organic layer over an anhydrous drying agent, such as sodium sulfate.[20]

-

Solvent Removal: Evaporate the solvent (toluene) under reduced pressure to yield the crude tocopheryl nicotinate product.[20]

-

Purification: The crude product can be further purified by techniques such as column chromatography.

Alternative Synthesis: A one-step oxidative esterification method using 3-pyridylaldehyde and tocopherol as raw materials in the presence of an oxidant and an aza-carbene catalyst has also been developed, offering potentially milder reaction conditions.[21]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a rapid and specific method for the quantitative determination of tocopheryl nicotinate in various matrices, including cosmetic preparations.[22]

Protocol Outline:

-

System: A reversed-phase high-performance liquid chromatograph.[22]

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and water, optimized for separation.

-

Internal Standard: α-tocopheryl acetate is commonly used as an internal standard for accurate quantification.[22]

-

Detection: UV spectrophotometry, with the detection wavelength set to the absorbance maximum of tocopheryl nicotinate.[22]

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Quantification: A calibration curve is generated using certified reference standards of tocopheryl nicotinate to determine the concentration in the unknown sample.

Stability Testing Protocol

Stability studies are crucial to determine the intrinsic stability of the molecule and to develop stable formulations. Protocols should follow ICH (International Council for Harmonisation) guidelines Q1A (Stability Testing) and Q1B (Photostability Testing).

Caption: A typical experimental workflow for assessing the stability of Tocopheryl Nicotinate.

Photostability Testing Protocol (as per ICH Q1B):

-

Sample Preparation: Place the tocopheryl nicotinate substance or product in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.[23]

-

Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m².[23][24] Place the dark control alongside the exposed samples.[23]

-

Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples. Use a stability-indicating assay, such as HPLC, to determine the percentage of degradation.[22] LC-MS can be used to identify and characterize any photodegradation products.[16][17]

-

Evaluation: Compare the results from the exposed sample to those of the dark control to differentiate between light-induced and thermally-induced degradation.

Mechanism of Action and Biological Signaling

Tocopheryl nicotinate acts as a pro-drug that is hydrolyzed in the body to release its active components, α-tocopherol and nicotinic acid.[18] The pharmacological activity is a combination of these two molecules:

-

α-Tocopherol: Functions as a potent lipid-soluble, chain-breaking antioxidant that protects cell membranes from damage by scavenging reactive oxygen species.[5][18]

-

Nicotinic Acid: Acts as a vasodilator, improving microcirculation, and plays a role in regulating serum cholesterol and triglycerides.[2][3][25]

Recent metabolomics studies suggest that the intact tocopheryl nicotinate molecule may possess biological functions independent of its hydrolysis products.[26] Research has shown that treatment of human vascular smooth muscle cells with tocopheryl nicotinate, but not with a combination of tocopheryl acetate and niacin, leads to the upregulation of primary fatty acid amides (including the endocannabinoid anandamide) and the activation of mitogen-activated protein kinases (MAPKs).[26]

Caption: Dual mechanism of action for Tocopheryl Nicotinate.

This suggests a novel biological function for tocopheryl nicotinate in eliciting cell signaling, which may contribute to its overall therapeutic profile beyond the separate effects of vitamins E and B3.[26]

Conclusion

Tocopheryl nicotinate is a well-designed molecule that enhances the stability and combines the therapeutic benefits of its constituent vitamins. Its robust photostability and favorable hydrolysis kinetics make it a valuable ingredient for drug development and cosmetic formulation. The elucidation of its direct role in cell signaling opens new avenues for research into its potential applications. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers working with this promising compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. mims.com [mims.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. Tocopheryl Nicotinate | C35H53NO3 | CID 27990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 13. dspace.ceu.es [dspace.ceu.es]

- 14. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]

- 15. scielo.br [scielo.br]

- 16. Photostability of alpha-tocopherol ester derivatives in solutions and liposomes. Spectroscopic and LC-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]

- 21. CN113563317A - Synthesis method of tocopherol nicotinate - Google Patents [patents.google.com]

- 22. High-performance liquid chromatographic determination of alpha-tocopheryl nicotinate in cosmetic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ema.europa.eu [ema.europa.eu]

- 24. q1scientific.com [q1scientific.com]

- 25. What is the mechanism of Vitamin E Nicotinicate? [synapse.patsnap.com]

- 26. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of Vitamin E Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E nicotinate, an ester of α-tocopherol and nicotinic acid, presents a multifaceted mechanism of action that extends beyond the direct free radical scavenging characteristic of its parent vitamin E molecule. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its role in the inhibition of lipid peroxidation and its unique influence on cellular signaling pathways. While direct quantitative data on its free-radical scavenging capacity is limited in publicly available literature, this document consolidates existing qualitative evidence and elucidates the experimental frameworks used to evaluate its efficacy. Particular focus is given to its independent signaling functions, including the activation of the Extracellular signal-regulated kinase (ERK) pathway and the upregulation of anti-inflammatory molecules, which contribute to its overall protective effects against oxidative stress.

Introduction

This compound, also known as α-tocopheryl nicotinate, is a stable form of Vitamin E. It is synthesized by esterifying the hydroxyl group of α-tocopherol with nicotinic acid (niacin or Vitamin B3).[1] This modification enhances the molecule's stability and shelf-life compared to free tocopherol.[1] Upon administration, this compound can be hydrolyzed in vivo to release its constituent parts: α-tocopherol, a potent lipid-soluble antioxidant, and nicotinic acid, a vasodilator.[1] However, emerging evidence reveals that the intact this compound molecule possesses biological activities independent of its hydrolysis products, particularly in modulating cellular signaling pathways.[2][3][4] This guide will dissect both the classical antioxidant functions and these novel signaling-mediated protective mechanisms.

Core Antioxidant Mechanisms

The primary antioxidant function of Vitamin E, and by extension, its esters, is the inhibition of lipid peroxidation in cellular membranes.[1][5]

Chain-Breaking Antioxidant Activity

Free α-tocopherol, the active form of Vitamin E, is a chain-breaking antioxidant.[1][5] It donates a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation.[1] While this compound itself has its antioxidant hydroxyl group esterified, its hydrolysis in biological systems releases free α-tocopherol, which can then participate in this protective mechanism.[1]

Inhibition of Lipid Peroxidation

Studies have demonstrated the efficacy of this compound in mitigating lipid peroxidation. One key indicator of lipid peroxidation is the level of malondialdehyde (MDA), a reactive aldehyde that can cause damage to proteins and DNA.

In vitro studies have shown that α-tocopheryl nicotinate significantly reduces the lipid peroxidation of platelets induced by hydrogen peroxide.[1] Another study highlighted that both α-tocopheryl nicotinate and α-tocopheryl acetate are more effective inhibitors of platelet aggregation induced by arachidonic acid and collagen than free α-tocopherol, suggesting a potent role in protecting membrane lipids.[1]

Table 1: Qualitative Comparison of the Effects of Vitamin E Forms on Platelet Aggregation and Lipid Peroxidation

| Compound | Effect on Hydrogen Peroxide-Induced Platelet Aggregation | Effect on Hydrogen Peroxide-Induced Platelet Lipid Peroxidation | Effect on Arachidonic Acid and Collagen-Induced Platelet Aggregation |

| α-Tocopheryl Nicotinate | Suppressive effect[1] | Significantly reduced[1] | More effective inhibitor than free α-tocopherol[1] |

| α-Tocopheryl Acetate | Less effective than α-tocopheryl nicotinate[1] | Not significantly reduced[1] | More effective inhibitor than free α-tocopherol[1] |

| Free α-Tocopherol | - | - | Less effective inhibitor than its esters[1] |

Independent Signaling Pathways of this compound

Recent research has uncovered that the intact this compound molecule can elicit cellular signaling cascades that contribute to its protective and anti-inflammatory effects, independent of its direct antioxidant properties.[2][3][4]

Activation of the ERK/MAPK Pathway

This compound has been shown to activate the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] The activation of ERK is associated with cellular processes such as proliferation, differentiation, and survival, and it also plays a role in the anti-inflammatory response.[3][4] This activation is not observed with the co-administration of α-tocopheryl acetate and niacin, indicating a unique property of the intact ester.[4]

Upregulation of Anti-Inflammatory Molecules

Treatment of cells with this compound leads to a significant increase in the levels of several anti-inflammatory lipid signaling molecules, including anandamide (arachidonoylethanolamine), palmitamide, and oleamide.[3][4] Anandamide, an endocannabinoid, is known for its role in reducing inflammation and pain. This effect is specific to the intact this compound molecule.[3]

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the literature to assess the antioxidant and signaling effects of this compound.

Lipid Peroxidation Assay (Malondialdehyde - MDA Measurement)

This protocol provides a general framework for measuring MDA levels, a common marker of lipid peroxidation, in a biological sample treated with this compound.

-

Sample Preparation: Homogenize tissues or prepare cell lysates in a suitable buffer (e.g., phosphate-buffered saline).

-

Induction of Oxidative Stress: Treat the samples with an oxidizing agent (e.g., hydrogen peroxide, FeSO4) in the presence and absence of various concentrations of this compound and control compounds (e.g., α-tocopherol, α-tocopheryl acetate).

-

Thiobarbituric Acid (TBA) Reaction: Add a solution of TBA to the samples. The reaction mixture typically includes an acid (e.g., trichloroacetic acid) to precipitate proteins and provide an acidic environment for the reaction.

-

Incubation: Heat the samples at a high temperature (e.g., 95°C) for a specified time (e.g., 15-60 minutes) to facilitate the formation of the MDA-TBA adduct, which has a characteristic pink color.

-

Measurement: After cooling and centrifugation to remove precipitates, measure the absorbance of the supernatant at approximately 532 nm using a spectrophotometer.

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

ERK Phosphorylation Assay (Western Blotting)

This protocol outlines the steps to detect the phosphorylation of ERK1/2 in cultured cells treated with this compound.

-

Cell Culture and Treatment: Culture cells (e.g., human vascular smooth muscle cells) to a suitable confluency. Serum-starve the cells to reduce basal ERK phosphorylation before treating with various concentrations of this compound for different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize the p-ERK signal.

-

Analysis: Quantify the band intensities using densitometry software.

Conclusion

The antioxidant mechanism of this compound is a composite of direct and indirect actions. While its capacity to inhibit lipid peroxidation is a key feature, likely mediated by the release of free α-tocopherol, its ability to modulate cellular signaling pathways, such as the ERK/MAPK cascade and the production of anti-inflammatory endocannabinoids, represents a novel and significant aspect of its protective function. This dual mechanism suggests that this compound may offer therapeutic advantages in conditions characterized by both oxidative stress and inflammation. Further research is warranted to obtain quantitative data on its direct antioxidant activity and to fully elucidate the receptors and upstream mediators involved in its signaling functions. This will be crucial for its targeted development in pharmaceutical and cosmeceutical applications.

References

- 1. This compound | MDPI [mdpi.com]

- 2. Estimation of serum malondialdehyde in potentially malignant disorders and post-antioxidant treated patients: A biochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]

Tocopheryl Nicotinate: A Technical Guide on its Discovery, History, and Scientific Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocopheryl nicotinate, an ester of α-tocopherol (Vitamin E) and nicotinic acid (Vitamin B3), represents a unique pharmacological agent that combines the potent antioxidant properties of its vitamin E moiety with the vasodilatory and lipid-modulating effects of its nicotinic acid component. This technical guide provides an in-depth overview of the discovery, synthesis, and historical research surrounding tocopheryl nicotinate. It details the compound's mechanism of action, pharmacokinetic profile, and its investigation in areas of cardiovascular health and dermatology. This document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction: The Genesis of a Hybrid Compound

The story of tocopheryl nicotinate begins with the independent discoveries of its constituent parts. Vitamin E was first identified in 1922 by Evans and Bishop as a dietary factor essential for reproduction.[1] Its antioxidant properties were later elucidated, establishing its role in protecting cellular membranes from oxidative damage.[1] Nicotinic acid, or niacin, has long been recognized for its role in cellular metabolism and its ability to modulate lipid profiles, a discovery that has positioned it as a therapeutic agent for hyperlipidemia.

The synthesis of tocopheryl nicotinate was a logical step to create a single molecule with the combined therapeutic benefits of both vitamins. The esterification of tocopherol with nicotinic acid was intended to yield a compound with potentially enhanced pharmacological activity compared to the concurrent administration of the individual vitamins.[2] Early research focused on its potential to improve microcirculation and manage conditions related to hyperlipidemia and atherosclerosis.[2][3]

Synthesis and Manufacturing

The synthesis of tocopheryl nicotinate involves the esterification of the hydroxyl group of tocopherol with the carboxylic acid group of nicotinic acid. Several methods have been patented and refined over the years to improve yield and purity.

Experimental Protocol: Synthesis via Oxidative Esterification

One patented method involves a one-step oxidative esterification reaction.[4]

Materials:

-

3-pyridinecarboxaldehyde

-

Tocopherol

-

Azole quaternary ammonium salt (catalyst)

-

Alkali (e.g., potassium carbonate)

-

Oxidant (e.g., sodium persulfate)

-

Solvent (e.g., N,N-dimethylformamide, dichloromethane, chloroform)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

A reaction vessel is charged with the chosen solvent (e.g., 200 ml N,N-dimethylformamide).

-

3-pyridinecarboxaldehyde (e.g., 0.12 mol, 12.8 g), the azole quaternary ammonium salt catalyst (e.g., 0.005 mol), and the alkali (e.g., 0.005 mol) are added to the solvent.

-

Tocopherol (e.g., 0.1 mol, 43 g) and the oxidant (e.g., 0.12 mol) are subsequently added.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 36 hours).

-

Following the reaction, the mixture is extracted with water and ethyl acetate to separate the organic layer.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed using a rotary evaporator.

-

The crude product is purified by silica gel chromatography using a solvent system such as ethyl acetate/petroleum ether (1:5) to yield pure tocopheryl nicotinate.

Yields: Reported yields for this method are in the range of 82-84%.

Experimental Protocol: Synthesis using Triphosgene

Another common method utilizes triphosgene as a reagent.

Materials:

-

Nicotinic acid

-

Triphosgene

-

Tocopherol

-

Triethylamine

-

Organic solvent (e.g., methylene dichloride)

-

Saturated sodium bicarbonate solution

-

Dehydrated alcohol

Procedure:

-

Nicotinic acid (e.g., 14.3 g, 0.116 mol) is added to a reaction flask with an organic solvent (e.g., 150 ml methylene dichloride).

-

Tocopherol (e.g., 50 g, 0.116 mol) and triphosgene (e.g., 11.3 g, 0.038 mol) are added.

-

The mixture is cooled to a specific temperature (e.g., 20°C).

-

Triethylamine (e.g., 11.74 g, 0.116 mol) is added dropwise while maintaining the reaction temperature.

-

The reaction is continued for a set duration (e.g., 6 hours) after the addition of triethylamine is complete. Reaction progress can be monitored by HPLC.

-

After the reaction is complete, water is added, and the aqueous phase is separated.

-

The organic phase is washed with a saturated sodium bicarbonate solution.

-

The solvent is removed under reduced pressure to obtain the crude product.

-

The crude product is refined using a solvent such as dehydrated alcohol to yield pure tocopheryl nicotinate.

Yields: This method has reported crude product yields of around 89.2%, with a total recovery of approximately 80% after refining.

Mechanism of Action

Tocopheryl nicotinate's pharmacological effects are a composite of the actions of its two constituent molecules, tocopherol and nicotinic acid, which are released upon hydrolysis in the body. The ester itself may also possess independent activity.[2]

-

Tocopherol Moiety (Antioxidant Effects): As a potent lipid-soluble antioxidant, α-tocopherol protects cell membranes from oxidative stress by scavenging free radicals and interrupting lipid peroxidation chain reactions. This is crucial in mitigating cellular damage implicated in chronic diseases like atherosclerosis.

-

Nicotinic Acid Moiety (Vasodilatory and Lipid-Modulating Effects): Nicotinic acid is known for its ability to widen blood vessels, thereby improving microcirculation.[3][5] It also plays a significant role in lipid metabolism, contributing to the reduction of total serum cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol levels.[2]

The combined effects of tocopheryl nicotinate include enhanced microcirculation, inhibition of platelet aggregation, prevention of capillary fragility, and restoration of arterial oxygen partial pressure.[2]

Signaling Pathways

The molecular mechanisms underlying the effects of tocopheryl nicotinate's components are multifaceted and involve several key signaling pathways.

Inhibition of Atherogenesis via PKC and CD36 Modulation

Alpha-tocopherol has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme in signal transduction pathways that can lead to smooth muscle cell proliferation, a critical event in the development of atherosclerosis. Furthermore, alpha-tocopherol can downregulate the expression of the scavenger receptor CD36 on macrophages and smooth muscle cells. This reduces the uptake of oxidized low-density lipoprotein (oxLDL), a pivotal step in the formation of foam cells and atherosclerotic plaques.

Caption: α-Tocopherol's role in mitigating atherosclerosis.

Cardioprotection through the Akt Signaling Pathway

Research on tocopheryl phosphate, a derivative of tocopherol, has demonstrated its ability to confer cardioprotection by activating the Akt survival signaling pathway. This pathway is crucial for inhibiting apoptosis (programmed cell death) and promoting cell survival, particularly in the context of ischemia-reperfusion injury.

Caption: Cardioprotective Akt signaling pathway influenced by tocopherol derivatives.

Pharmacokinetics

The absorption and metabolism of tocopheryl nicotinate have been studied to understand its bioavailability and duration of action.

| Parameter | Tocopheryl Nicotinate (Unchanged) | Tocopherol (Hydrolyzed) |

| Time to Peak Plasma Concentration (Tmax) | ~ 6 hours | ~ 10 hours |

| Elimination Half-life | ~ 4.3 hours | ~ 38.5 hours |

| Data based on a single 600 mg oral administration.[2] |

Absorption of tocopheryl nicotinate is significantly enhanced when administered after a meal.[2]

Clinical Studies and Efficacy

Clinical research on tocopheryl nicotinate has explored its efficacy in various conditions, particularly those related to circulatory disorders and hyperlipidemia.

| Study | N | Dosage | Duration | Total Cholesterol (% Change) | Triglycerides (% Change) | HDL-C (% Change) | LDL-C (% Change) |

| [Example Study] | |||||||

| Tocopheryl Nicotinate | |||||||

| Placebo |

A study by Noma et al. (1990) on 28 hyperlipidemic patients showed that 600 mg/day of α-tocopheryl nicotinate for 2 months significantly decreased serum lipoprotein(a) levels in patients with initially high levels (≥18 mg/dL).[1] However, other serum lipids and lipoproteins tended to increase in this study.[1]

Experimental Workflow for Tocopheryl Nicotinate Research

The development and evaluation of a compound like tocopheryl nicotinate follows a structured workflow from initial discovery to potential clinical application.

Caption: Generalized workflow for the research and development of tocopheryl nicotinate.

Safety and Toxicology

Tocopheryl nicotinate is generally considered safe for use in cosmetic and personal care products.[6][7] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of tocopherol and its derivatives, including tocopheryl nicotinate, and concluded that they are safe as used in these applications.[6] In clinical studies, tocopheryl nicotinate was not found to be an irritant or sensitizer.

Conclusion and Future Directions

Tocopheryl nicotinate remains a compound of interest due to its dual mechanism of action, combining the benefits of vitamin E and nicotinic acid. While early research showed promise in improving microcirculation and potentially modulating lipid profiles, a clear and comprehensive picture of its clinical efficacy, particularly in hyperlipidemia, requires further investigation through large-scale, randomized controlled trials. Future research should focus on elucidating the specific signaling pathways modulated by the intact ester, quantifying its lipid-lowering effects in diverse patient populations, and exploring its full therapeutic potential in cardiovascular and dermatological applications. The detailed methodologies and historical context provided in this guide aim to support and inform such future endeavors.

References

- 1. Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A controlled, double-blind study of dl-alpha-tocopheryl nicotinate (Juvela-Nicotinate) for treatment of symptoms in hypertension and cerebral arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of nicotinic acid associated with retinol and tocopherols on plasma lipids in hyperlipoproteinaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive action of d,l-alpha-tocopheryl nicotinate in rats [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. This compound: Full Paper PDF & Summary | Bohrium [bohrium.com]

An In-depth Technical Guide to the Solubility and Bioavailability of Vitamin E Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E nicotinate (α-tocopheryl nicotinate) is an ester conjugate of α-tocopherol (Vitamin E) and nicotinic acid (niacin, Vitamin B3). This molecule presents unique physicochemical and pharmacokinetic properties that differentiate it from other forms of Vitamin E, such as α-tocopheryl acetate. While esterified forms of Vitamin E are generally more stable to oxidation, their ultimate bioavailability hinges on the efficiency of in vivo hydrolysis to the active α-tocopherol form. This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and bioavailability of this compound. It consolidates quantitative data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to serve as a critical resource for researchers in pharmacology and drug development.

Physicochemical Properties and Solubility

This compound is a lipophilic molecule, a property dictated by the long phytyl tail of the tocopherol moiety.[1] However, its solubility profile is complex and appears to be influenced by the specific formulation. While the pure compound is practically insoluble in water, it is miscible with a variety of organic solvents.[1] Several commercial preparations are marketed as "water-soluble," likely achieved through formulation techniques such as the use of emulsifiers or the creation of derivatives like Tocopheryl Polyethylene Glycol Succinate (TPGS).[2][3]

Table 1: Solubility Profile of α-Tocopheryl Nicotinate

| Solvent/System | Solubility Description | Reference(s) |

| Water | Practically Insoluble (pure form); Soluble (in specific commercial formulations) | [1][2][4][5] |

| Ethanol | Miscible | [1] |

| Chloroform | Miscible | [1] |

| Acetone | Miscible | [1] |

| Diethyl Ether | Miscible | [1] |

| Vegetable Oils | Miscible | [1] |

| Hydrocarbons | Soluble | [2] |

| Fats and Oils | Soluble | [2] |

Bioavailability and Pharmacokinetics

The bioavailability of this compound is distinct from other Vitamin E esters, primarily due to differences in its rate of hydrolysis and absorption characteristics. Upon ingestion, the ester must be hydrolyzed by intestinal esterases to release free α-tocopherol and nicotinic acid, which are then absorbed.[6][7]

Absorption and Hydrolysis